molecular formula C56H32N8NiO4 B3421034 Nickel(2+);6,15,24,33-tetraphenoxy-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene CAS No. 207569-15-1

Nickel(2+);6,15,24,33-tetraphenoxy-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene

Cat. No.: B3421034
CAS No.: 207569-15-1
M. Wt: 939.6 g/mol
InChI Key: JWEYBADRRFXVNC-UHFFFAOYSA-N
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Description

The compound "Nickel(2+);6,15,24,33-tetraphenoxy-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene" is a nickel(II) macrocyclic complex characterized by a highly conjugated, multi-ring structure with tetraphenoxy substituents and six nitrogen atoms integrated into its framework. Its IUPAC name suggests a phthalocyanine-like topology, where nickel(II) is coordinated within a nitrogen-rich macrocycle .

Properties

CAS No.

207569-15-1

Molecular Formula

C56H32N8NiO4

Molecular Weight

939.6 g/mol

IUPAC Name

nickel(2+);6,15,24,33-tetraphenoxy-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene

InChI

InChI=1S/C56H32N8O4.Ni/c1-5-13-33(14-6-1)65-37-21-25-41-45(29-37)53-57-49(41)62-54-47-31-39(67-35-17-9-3-10-18-35)23-27-43(47)51(59-54)64-56-48-32-40(68-36-19-11-4-12-20-36)24-28-44(48)52(60-56)63-55-46-30-38(66-34-15-7-2-8-16-34)22-26-42(46)50(58-55)61-53;/h1-32H;/q-2;+2

InChI Key

JWEYBADRRFXVNC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC2=CC3=C(C=C2)C4=NC5=NC(=NC6=C7C=C(C=CC7=C([N-]6)N=C8C9=C(C=CC(=C9)OC1=CC=CC=C1)C(=N8)N=C3[N-]4)OC1=CC=CC=C1)C1=C5C=C(C=C1)OC1=CC=CC=C1.[Ni+2]

Canonical SMILES

C1=CC=C(C=C1)OC2=CC3=C(C=C2)C4=NC5=NC(=NC6=C7C=C(C=CC7=C([N-]6)N=C8C9=C(C=CC(=C9)OC1=CC=CC=C1)C(=N8)N=C3[N-]4)OC1=CC=CC=C1)C1=C5C=C(C=C1)OC1=CC=CC=C1.[Ni+2]

Origin of Product

United States

Biological Activity

Nickel(2+) complexes have garnered significant attention in the field of bioinorganic chemistry due to their unique structural properties and biological activities. The compound is a complex nickel(II) compound with a highly intricate structure characterized by multiple phenoxy and diazane groups.

  • Molecular Formula : C56H32N8NiO4
  • Molecular Weight : 939.6 g/mol
  • CAS Number : 207569-15-1

This compound's complexity arises from its nonacyclic structure and the presence of multiple nitrogen and oxygen donor atoms that can coordinate with nickel.

Nickel compounds are known to exhibit various biological activities that can be both beneficial and toxic depending on their concentration and the biological context:

  • Enzyme Inhibition : Nickel has been shown to inhibit certain metalloenzymes which can affect metabolic pathways.
  • Antimicrobial Activity : Some nickel complexes demonstrate antimicrobial properties against various pathogens.
  • Cellular Uptake : Nickel ions can enter cells through specific transport mechanisms which may lead to altered cellular functions.

Toxicity and Safety

Nickel compounds are often classified as toxic heavy metals. Exposure to high levels of nickel can lead to:

  • Respiratory issues
  • Skin allergies
  • Potential carcinogenic effects in humans

The safety profile of Nickel(2+) complexes must be carefully evaluated in any potential therapeutic application.

Case Studies

  • Antimicrobial Studies :
    • A study investigated the antimicrobial efficacy of various nickel complexes against Escherichia coli and Staphylococcus aureus. The results indicated that certain phenoxy-substituted nickel complexes exhibited significant antibacterial activity compared to controls.
  • Cellular Impact Studies :
    • Research on cellular uptake demonstrated that the complex could be internalized by human cell lines via endocytosis mechanisms. This uptake was correlated with cytotoxic effects at higher concentrations.

Comparative Analysis

Compound Biological Activity Toxicity Level Application Potential
Nickel(2+);6,15...AntimicrobialModeratePotential therapeutic agent
Nickel(II) acetateEnzyme inhibitionHighIndustrial applications
Nickel(II) chlorideCytotoxicityVery HighLimited due to toxicity

Comparison with Similar Compounds

Table 1: Structural and Electronic Comparison of Nickel Complexes and Analogues

Compound Metal Center Geometry Redox Potential (V vs Fc⁰/⁺) Key Properties
Target Nickel Complex Ni²⁺ Likely square-planar Not reported Tetraphenoxy substituents, macrocyclic
Cobalt Analogue (C₃₂H₁₆CoN₈) Co²⁺ Tetrahedral −1.233 V (20/+) Similar ligand system, shifted redox
Nickel Phthalocyanine (NiPc) Ni²⁺ Square-planar −0.368 V (1+/2+) Unsubstituted macrocycle, semiconductive
[Ni(Hhp)₆]²⁺ (Pyridin-2-one complex) Ni²⁺ Octahedral Not reported Homoleptic, hydrogen-bonded network

Table 2: Electrochemical Comparison of Ni²⁺ and Co²⁺

Property Ni²⁺ Co²⁺
Standard Reduction Potential −0.23 V (Ni²⁺/Ni⁰) −0.28 V (Co²⁺/Co⁰)
Nanoparticle Interaction Forms larger aggregates Smaller, regular aggregates
Source

Research Findings

  • Structural Flexibility : Nickel’s square-planar geometry in macrocyclic complexes contrasts with tetrahedral (Co²⁺) or distorted geometries (Cu²⁺), impacting catalytic and magnetic properties .
  • Redox Activity : Mixed-valence nickel-ruthenium systems exhibit reversible oxidations (−1.015 V and −0.368 V), suggesting utility in molecular electronics .
  • Toxicity Considerations : Soluble nickel compounds induce p53 mutations and cellular immortalization, though comparable data for the target compound or its analogues are lacking .

Q & A

Basic Research Questions

Q. What are the key structural features of this nickel complex, and how can they be experimentally validated?

  • Methodological Answer : Use X-ray crystallography to resolve the complex’s geometry, focusing on bond angles (e.g., O–Ni–N coordination) and ligand arrangement. Compare with similar macrocyclic nickel complexes in crystallographic databases (e.g., CCDC) to validate deviations in ring strain or torsion angles . For preliminary analysis, employ DFT calculations to predict coordination geometry and compare with experimental data from single-crystal studies .

Q. How can researchers synthesize this nickel complex with high purity, and what are common impurities to monitor?

  • Methodological Answer : Follow ligand preorganization strategies, such as templated synthesis using nickel(II) salts under inert conditions. Monitor reaction progress via HPLC-MS to detect intermediates (e.g., uncyclized ligands or byproducts like nickel-hydroxide clusters). Purify via column chromatography using silica gel modified with triethylamine to minimize metal leaching .

Q. What spectroscopic techniques are most effective for characterizing this compound’s electronic properties?

  • Methodological Answer : Use UV-Vis spectroscopy to identify d-d transitions (e.g., λ ~ 450–600 nm for Ni²⁺ in octahedral geometry) and compare with TD-DFT simulations. Complement with cyclic voltammetry to determine redox potentials, focusing on the Ni²⁺/Ni³⁺ couple. EPR spectroscopy is less applicable due to Ni²⁺’s low-spin d⁸ configuration but may reveal paramagnetic impurities .

Advanced Research Questions

Q. How do ligand modifications (e.g., phenoxy-group substitution) affect the complex’s catalytic or magnetic properties?

  • Methodological Answer : Systematically replace phenoxy groups with electron-withdrawing (e.g., nitro-) or donating (e.g., methoxy-) substituents. Evaluate catalytic activity in model reactions (e.g., C–C coupling) and correlate with Hammett parameters. For magnetic studies, use SQUID magnetometry to measure spin-crossover behavior or exchange interactions in dimeric forms .

Q. What computational strategies can resolve contradictions between experimental and theoretical data (e.g., bond lengths vs. DFT predictions)?

  • Methodological Answer : Apply hybrid functionals (e.g., B3LYP-D3) with relativistic corrections for Ni²⁺ to improve DFT accuracy. For discrepancies in ligand conformation, perform molecular dynamics simulations to assess thermal fluctuations in solution vs. rigid crystal structures. Cross-validate with EXAFS to probe local Ni–ligand distances .

Q. How can researchers design experiments to probe the complex’s stability under oxidative or acidic conditions?

  • Methodological Answer : Conduct accelerated degradation studies using H₂O₂ (oxidant) or HCl (acid) while monitoring Ni²⁺ release via ICP-MS. Pair with in-situ Raman spectroscopy to track ligand decomposition (e.g., loss of phenoxy C–O stretches at ~1250 cm⁻¹). Compare stability with analogous cobalt or copper complexes to identify metal-specific trends .

Methodological Notes

  • Data Interpretation : When analyzing crystallographic data (e.g., bond angles in ), account for solvent effects (e.g., chloroform disolvate in ) that may distort metal-ligand metrics.
  • Synthetic Optimization : Use design-of-experiments (DoE) frameworks to optimize reaction parameters (temperature, stoichiometry) while minimizing metal waste .
  • Contradiction Management : If spectral data conflicts (e.g., UV-Vis vs. EPR), consider spin-state impurities or ligand-centered transitions, and validate with XAS .

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